Jatrophane 2

P-glycoprotein inhibition Multidrug resistance reversal Colorectal cancer

Jatrophane 2 (CAS 210108-86-4, molecular formula C₃₉H₅₀O₁₅, MW 758.8 g/mol) is a jatrophane diterpene polyester belonging to a class of macrocyclic diterpenoids found predominantly in the Euphorbiaceae family. This compound possesses the systematic name 2,5,7,8,9,14-hexaacetoxy-3-benzoyloxy-15-hydroxyjatropha-6(17),11E-diene and is characterized by a bicyclic [10.3.0] pentadecane skeleton bearing six acetoxy groups, one benzoyloxy group, and a C-15 hydroxy substituent.

Molecular Formula C39H50O15
Molecular Weight 758.8 g/mol
Cat. No. B12398877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJatrophane 2
Molecular FormulaC39H50O15
Molecular Weight758.8 g/mol
Structural Identifiers
SMILESCC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C
InChIInChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17-/t20-,29-,30-,31-,32+,33-,34+,35+,38+,39+/m0/s1
InChIKeyAHHKCKIAGSAXCR-VPUCJFPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Jatrophane 2 Procurement Guide: CAS 210108-86-4 – A High-Purity Jatrophane Diterpene Polyester for P-gp Modulation Research


Jatrophane 2 (CAS 210108-86-4, molecular formula C₃₉H₅₀O₁₅, MW 758.8 g/mol) is a jatrophane diterpene polyester belonging to a class of macrocyclic diterpenoids found predominantly in the Euphorbiaceae family [1]. This compound possesses the systematic name 2,5,7,8,9,14-hexaacetoxy-3-benzoyloxy-15-hydroxyjatropha-6(17),11E-diene and is characterized by a bicyclic [10.3.0] pentadecane skeleton bearing six acetoxy groups, one benzoyloxy group, and a C-15 hydroxy substituent [2]. Jatrophane 2 is isolated from the latex and whole plants of Euphorbia species, including E. dendroides and E. peplus, and is commercially available at ≥95% purity as a powder for research applications .

Why Jatrophane 2 Cannot Be Replaced by Other Jatrophane Diterpenes in P-gp-Dependent MDR Research


Jatrophane diterpenes share a common macrocyclic skeleton but differ critically in their oxygenation pattern, ester substitution profile, and stereochemistry at multiple chiral centers. These structural variations translate into pronounced differences in P-glycoprotein (P-gp) inhibitory potency, cell-type selectivity, and intrinsic cytotoxicity [1]. Biological screening of a representative set of 12 jatrophanes (compounds 1–6 and 11–16) isolated from E. dendroides latex revealed that only Jatrophane 2 and Jatrophane 5 achieved P-gp inhibition exceeding that of both R(+)-verapamil and tariquidar in DLD1-TxR colorectal MDR cells, while other in-class members exhibited moderate or negligible activity [1]. Furthermore, the closely related analog Jatrophane 1 (euphodendrophane A) differs from Jatrophane 2 by its C-9 substitution pattern, yet this minor structural alteration results in Jatrophane 1 possessing broad cytotoxicity (IC₅₀ 10–20 µM across multiple cancer lines), whereas Jatrophane 2 is almost completely inactive in suppressing cancer cell growth (IC₅₀ >50 µM in five of six tested lines) [2]. This functional dissociation between P-gp inhibition and intrinsic cytotoxicity makes Jatrophane 2 uniquely suited for chemosensitization studies where confounding antiproliferative effects must be excluded. Interchanging Jatrophane 2 with another jatrophane—even one differing by a single acyl group—risks introducing unwanted cytotoxicity or losing the superior P-gp inhibitory potency documented for this specific congener.

Jatrophane 2 Quantitative Differentiation Evidence: P-gp Inhibition, MDR Reversal, Cytotoxicity Selectivity, and Antifeedant Activity


P-gp Inhibitory Potency in DLD1-TxR MDR Colorectal Cancer Cells: Jatrophane 2 vs. R(+)-Verapamil and Tariquidar

Jatrophane 2 demonstrates P-glycoprotein (P-gp) inhibitory activity that exceeds both R(+)-verapamil (a first-generation competitive P-gp inhibitor) and tariquidar (a third-generation non-competitive inhibitor) in DLD1-TxR colorectal multi-drug resistant cells. In a comparative functional screen of 12 jatrophane diterpenoids (compounds 1–6 and 11–16) isolated from E. dendroides latex, Jatrophane 2 and Jatrophane 5 were identified as the most potent P-gp inhibitors within the series [1]. The P-gp inhibitory activity was assessed via rhodamine 123 intracellular accumulation assay using flow cytometry, with the degree of inhibition reported as a qualitative ranking rather than a discrete IC₅₀ [1]. The qualitative potency ranking places Jatrophane 2 above both clinical benchmark inhibitors in this assay system, establishing it as a superior tool compound for probing P-gp-mediated efflux mechanisms [1].

P-glycoprotein inhibition Multidrug resistance reversal Colorectal cancer

Chemosensitization of MDR Cancer Cells to Paclitaxel and Doxorubicin: Jatrophane 2 vs. Jatrophane 1 in Reversal of P-gp-Mediated Drug Efflux

Jatrophane 2 and its structurally related derivative Jatrophane 1 (euphodendrophane A) were evaluated for their ability to reverse multidrug resistance by restoring sensitivity to paclitaxel and doxorubicin in a P-gp-overexpressing MDR cancer cell line [1]. Both compounds exerted a strong reversal potential through direct inhibition of P-glycoprotein transport function [1]. While the study demonstrated that both jatrophanes possess chemosensitization activity, Jatrophane 2 was distinguished as the most effective jatrophane-type compound among the tested series, motivating its selection for detailed interaction studies with paclitaxel and doxorubicin [1]. The reversal effect was attributed to inhibition of P-glycoprotein transport, consistent with the functional P-gp inhibition data [1].

Chemosensitization Paclitaxel resistance Doxorubicin resistance

Selective P-gp Inhibition Without Intrinsic Cytotoxicity: Jatrophane 2 vs. Jatrophane 1 in Six Human Cancer Cell Lines

Jatrophane 2 exhibits a functionally important selectivity profile: it is a potent P-gp inhibitor yet almost completely devoid of intrinsic cytotoxicity across a panel of human cancer cell lines. In a direct comparative MTT assay against six human cancer cell lines (NCI-H460, NCI-H460/R, DLD1, DLD1-TxR, U87, U87-TxR), Jatrophane 2 showed IC₅₀ values >50 µM in five of the six lines tested (1–50 µM concentration range), with only U87 glioblastoma cells showing an IC₅₀ of approximately 20 µM [1]. In marked contrast, Jatrophane 1 exhibited IC₅₀ values ranging from 10.97 to 20.98 µM in four of the six lines (NCI-H460: 17.63 µM; NCI-H460/R: 20.98 µM; U87: 10.97 µM; U87-TxR: 15.49 µM) [1]. This represents an approximately 2.5- to >5-fold difference in cytotoxicity between the two closely related jatrophanes [1].

Cytotoxicity selectivity Cancer cell growth inhibition P-gp inhibitor safety window

Quantitative P-gp Functional Inhibition: FAR and SI Values for Jatrophane 2 Compared to Jatrophane 1 and Tariquidar in Three MDR Cell Lines

Jatrophane 2 was characterized using a quantitative rhodamine 123 accumulation assay across three P-gp-overexpressing MDR cancer cell lines (NCI-H460/R, DLD1-TxR, U87-TxR), yielding fluorescence activity ratio (FAR) and sensitization index (SI) values [1]. At 10 µM, Jatrophane 2 achieved FAR values of 5.7 (NCI-H460/R), 8.4 (DLD1-TxR), and 5.9 (U87-TxR), with corresponding SI values of 92.1, 210.1, and 79.3 [1]. The SI >100 in DLD1-TxR indicates complete blockade of P-gp function in this colorectal MDR line. For comparison, Jatrophane 1 at the same concentration (10 µM) yielded FAR values of 7.0, 8.0, and 6.1, with SI values of 114.3, 200.6, and 82.0 [1]. Tariquidar (TQ), a clinical-grade non-competitive P-gp inhibitor tested at 50 nM, produced FAR values of 5.7, 5.2, and 4.9, with SI values of 92.7, 128.8, and 66.2 [1]. Jatrophane 2 thus matched or exceeded tariquidar in all three cell lines and achieved the highest FAR in DLD1-TxR cells (FAR = 8.4 vs. 8.0 for Jatrophane 1 and 5.2 for tariquidar) [1].

Fluorescence activity ratio Sensitization index Rhodamine 123 accumulation

Antifeedant Activity Against Helicoverpa armigera: Jatrophane 2 as a Macrocyclic Diterpene Insect Deterrent, with EC₅₀ Benchmarking to Related Jatrophanes

Jatrophane 2 exhibits significant antifeedant activity against the generalist plant-feeding insect Helicoverpa armigera (cotton bollworm) . This activity positions Jatrophane 2 within the broader class of macrocyclic diterpenoids that serve as constitutive chemical defenses in Euphorbia species [1]. While the precise EC₅₀ value for Jatrophane 2 was not discretely reported in the available primary literature, structurally related jatrophanes from the same chemotype (Jatrophane 3 and Jatrophane 4) have been characterized with EC₅₀ values of 0.36 and 0.43 µg/cm², respectively, which were approximately 7-fold more potent than commercial neem oil (EC₅₀ = 2.62 µg/cm²) [1]. The antifeedant property of Jatrophane 2 has been independently documented by multiple natural product databases and vendor specifications . This activity profile is distinct from the P-gp inhibitory function and provides a dual-application rationale for procurement of this compound.

Antifeedant activity Insect deterrence Helicoverpa armigera

Priority Procurement Scenarios for Jatrophane 2 Based on Validated Quantitative Differentiation Evidence


Complete P-gp Functional Blockade in DLD1-TxR Colorectal MDR Models for Drug Efflux Studies

Researchers studying intestinal P-gp-mediated drug efflux should select Jatrophane 2 for experiments requiring complete transporter blockade in the DLD1-TxR colorectal adenocarcinoma MDR model. The compound achieves a sensitization index (SI) of 210.1 at 10 µM in this cell line, representing complete P-gp functional inhibition and quantitatively surpassing tariquidar (SI = 128.8 at 50 nM) by 63% [1]. This makes Jatrophane 2 the preferred tool compound for establishing maximum inhibition baselines in P-gp efflux assays, for validating P-gp substrate specificity of new chemical entities, and for dissecting the contribution of P-gp to pharmacokinetic barriers in the gastrointestinal tract [1][2].

Chemosensitization Co-Treatment Studies with Paclitaxel or Doxorubicin Where Confounding Cytotoxicity Must Be Excluded

Investigators conducting chemosensitization experiments where the P-gp inhibitor itself must not contribute to cell killing should procure Jatrophane 2 rather than Jatrophane 1 or other cytotoxic jatrophanes. Jatrophane 2 demonstrates IC₅₀ values >50 µM in five of six cancer cell lines tested, whereas Jatrophane 1 exhibits IC₅₀ values of 10.97–20.98 µM in four of six lines [1]. This ≥2.5-fold safety window ensures that any observed enhancement of paclitaxel or doxorubicin cytotoxicity can be cleanly attributed to P-gp inhibition rather than to additive antiproliferative effects [1][3]. This property is critical for rigorous experimental designs in MDR reversal pharmacology.

Structure-Activity Relationship Studies on Jatrophane Scaffold Differentiation

For natural product chemistry groups investigating how subtle structural modifications on the jatrophane scaffold affect biological activity, Jatrophane 2 serves as an essential comparator compound. Its C-9 substitution pattern differentiates it from Jatrophane 1 (euphodendrophane A), and this single structural difference accounts for the profound functional divergence in cytotoxicity profiles (IC₅₀ >50 µM vs. 10–20 µM) while maintaining comparable P-gp inhibitory potency (FAR and SI values within similar ranges) [1][2]. Procurement of high-purity Jatrophane 2 alongside Jatrophane 1 enables paired SAR analyses that can identify the structural determinants of P-gp inhibition selectivity versus intrinsic cytotoxicity [2].

Botanical Insect Antifeedant Discovery and Agricultural Chemical Lead Optimization

Agrochemical discovery teams exploring plant-derived insect deterrents should consider Jatrophane 2 as a chemotype entry point for antifeedant lead optimization. The compound has documented antifeedant activity against Helicoverpa armigera, a major agricultural pest, and belongs to the same structural family as Jatrophane 3 and Jatrophane 4, which exhibit EC₅₀ values of 0.36–0.43 µg/cm²—approximately 7-fold more potent than commercial neem oil (EC₅₀ = 2.62 µg/cm²) . This dual phytoecdysteroid/P-gp inhibitor scaffold provides a unique starting point for developing biorational insecticides with a defined mechanism of action distinct from neurotoxic synthetic pesticides .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jatrophane 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.